1-Benzyl-4-(5-bromopyridin-3-yl)piperazine
Overview
Description
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a piperazine ring, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine typically involves the reaction of 5-bromopyridin-3-ylamine with benzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a suitable solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the bromopyridine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(6-bromopyridin-3-yl)piperazine: Similar structure but with a different position of the bromine atom on the pyridine ring.
4-Boc-1-(5-bromopyridin-2-yl)piperazine: Contains a Boc-protected piperazine group, which can be deprotected to yield the free amine.
Uniqueness: this compound is unique due to its specific structural features, which can influence its reactivity and biological activity. The presence of the benzyl group and the bromopyridine moiety provides opportunities for diverse chemical modifications and applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and biological probes. Further research and development will continue to uncover its full potential and expand its applications.
Properties
IUPAC Name |
1-benzyl-4-(5-bromopyridin-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-15-10-16(12-18-11-15)20-8-6-19(7-9-20)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJULJEIXEDMQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=CN=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704507 | |
Record name | 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954388-11-5 | |
Record name | 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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